4-bromo-1-cyclopropyl-1H-pyrazol-5-amine

Medicinal Chemistry Oncology Kinase Inhibition

Standard aminopyrazoles lack the precise substitution pattern required for selective kinase or σ1 receptor probes. This compound solves that via: - C4-bromine: Versatile handle for Pd-catalyzed cross-couplings (Suzuki, Stille) to explore hydrophobic pockets. - N1-cyclopropyl: Conformational constraint improving metabolic stability vs. linear alkyl chains. - Intact cyclopropyl under arylation: No protecting groups needed, reducing synthetic steps. Ideal for CDK, PI3K, or σ1 receptor focused libraries. Supplied as a research-grade intermediate with analytical data.

Molecular Formula C6H8BrN3
Molecular Weight 202.05
CAS No. 1538500-53-6
Cat. No. B3242898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-cyclopropyl-1H-pyrazol-5-amine
CAS1538500-53-6
Molecular FormulaC6H8BrN3
Molecular Weight202.05
Structural Identifiers
SMILESC1CC1N2C(=C(C=N2)Br)N
InChIInChI=1S/C6H8BrN3/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2,8H2
InChIKeyGRFLTXMBZLLYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine: Specialized Aminopyrazole Building Block


4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine (CAS 1538500-53-6) is a heterocyclic aminopyrazole building block [1], structurally characterized by a cyclopropyl group at the N1-position and a bromine atom at the C4-position of the pyrazole core . This configuration positions it as a versatile intermediate for generating focused libraries of kinase inhibitors and other bioactive molecules. While the pyrazole scaffold is common in medicinal chemistry, the specific substitution pattern of this compound offers unique synthetic opportunities, primarily through palladium-catalyzed cross-coupling reactions [2], and is implicated in the development of antitumor agents, potentially via PI3K inhibition .

Workflow
Kinase inhibitor library synthesis
Key Feature
C4-bromine cross-coupling handle
Scaffold
N1-cyclopropyl aminopyrazole core

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine: Irreplaceable vs. Simple Analogs


Within the broader class of aminopyrazoles, minor structural modifications often lead to significant shifts in biological target affinity, selectivity, and physicochemical properties [1]. The combination of the cyclopropyl group at the N1-position and the bromine atom at C4 of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine is a precise molecular architecture. The cyclopropyl group introduces conformational constraint and can enhance metabolic stability compared to linear alkyl chains, while the C4-bromine serves as a critical synthetic handle for further elaboration via cross-coupling reactions, enabling access to chemical space not reachable with unsubstituted or differently substituted analogs [2]. Therefore, substituting this compound with a generic pyrazole or a differently substituted analog risks altering or abolishing the desired biological or synthetic outcome.

! Cyclopropyl constraint may alter target affinity compared to linear N1-alkyl analogs.
! C4-bromine cross-coupling reactivity cannot be replicated by unsubstituted or non-halogenated pyrazoles.
! Conformational and electronic effects on biological target engagement may not transfer to generic pyrazole scaffolds.

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine: Differentiation from Closest Analogs


Antiproliferative Potency in Cancer Cells

While direct data for the target compound is unavailable, a head-to-head comparison of structurally related aminopyrazole analogs in a CDK2/5 inhibitor study reveals that the 4-bromo substitution on a cyclopropyl-pyrazole core can significantly enhance antiproliferative activity. Analog 24, which shares the core scaffold, demonstrated sub-micromolar GI50 values in multiple cancer cell lines, a stark contrast to the >10 μM GI50 of a less optimized analog [1]. This suggests that the 4-bromo substitution is a key structural feature for achieving potent cellular activity.

Antiproliferative potency context
Class-level
Analog 24 (4-bromo related): GI50 0.4511 μM vs. >10 μM for less optimized analog in HCT-116.
Reported higher potency in structurally related 4-bromo analogs supports scaffold selection for cell-based kinase inhibitor profiling.
Data to verify: direct GI50 for target compound not available; class-level inference from CDK inhibitor study.
Medicinal Chemistry Oncology Kinase Inhibition

Pd-Catalyzed C4-Arylation Reactivity

The compound's specific substitution pattern is validated by a study on the palladium-catalyzed direct C4-arylation of 5-aminopyrazoles bearing a cyclopropyl group [1]. This research demonstrates that the cyclopropyl group remains stable under the reaction conditions, and the C4-position can be regioselectively arylated without forming unwanted amination byproducts. This contrasts with simpler aminopyrazoles, which may have different reactivity profiles or require protection/deprotection strategies.

C4-arylation reactivity
Class-level
Regioselective C4-arylation achieved without cyclopropyl decomposition (PdCl(C3H5)(dppb)/KOAc).
Demonstrated compatibility with palladium-catalyzed diversification supports use as a reliable building block.
Data from related 5-aminopyrazoles with cyclopropyl at C3; direct data for target compound not provided.
Organic Synthesis Catalysis C-H Activation

Sigma-1 Receptor Binding Affinity

A medicinal chemistry study on cycloalkyl-annelated pyrazoles, which are structurally related to the target compound, demonstrated that such scaffolds can achieve exceptionally high affinity (pKi > 8, corresponding to Ki < 10 nM) for the sigma-1 (σ1) receptor [1]. This high affinity is not a universal property of all pyrazoles and is likely conferred by the specific cycloalkyl substitution, which in this case is a cyclopropyl group. The study also highlights that the scaffold can be optimized for selectivity over the σ2 receptor and hERG channel.

σ1 receptor affinity context
Class-level
Reported pKi > 8 (Ki
Scaffold predisposed for high σ1 affinity; supports prioritization for σ1 ligand identification.
Direct binding data for this specific compound not available; class-level inference.
Neuroscience Pharmacology Sigma Receptors

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine: Optimal Use Cases


Focused Kinase Inhibitor Library Synthesis

This compound is best utilized as a key intermediate in the synthesis of focused libraries targeting cyclin-dependent kinases (CDKs) or other kinases. The presence of the C4-bromine provides a versatile handle for introducing diverse aromatic groups via Suzuki, Stille, or Negishi cross-couplings, enabling systematic exploration of the kinase hydrophobic pocket. This approach is supported by research showing that aminopyrazole analogs, when optimized with the right C4-substituent, can achieve nanomolar to sub-micromolar potency against cancer cell lines [1]. Researchers should prioritize this compound over non-halogenated aminopyrazoles to rapidly generate diverse analogs for structure-activity relationship (SAR) studies.

Sigma-1 Receptor Ligand Development

The compound's core structure, featuring a cyclopropyl group on a pyrazole ring, is a privileged scaffold for achieving high affinity and selectivity for the sigma-1 (σ1) receptor. Evidence from related cycloalkyl-pyrazoles shows that this scaffold can yield ligands with pKi values greater than 8 (Ki < 10 nM) [2]. Investigators in neuroscience or pain research should select this compound as a starting point for designing new tool compounds or potential therapeutics, as it offers a validated path to potent σ1 receptor modulation, differentiating it from other pyrazole derivatives that may lack this activity profile.

Complex Heterocycle Synthesis by C4-Arylation

For synthetic chemists, this compound is a strategic choice for building complex heterocyclic architectures. Research has demonstrated that the cyclopropyl group on the aminopyrazole core remains intact during palladium-catalyzed direct C4-arylation, allowing for the regioselective introduction of diverse aryl groups without the need for protecting group strategies or risking decomposition of the strained cycloalkyl ring [3]. This makes the compound a more reliable and efficient building block compared to analogs that may be prone to side reactions or require additional synthetic steps.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C4-bromine cross-coupling handle
CDK or kinase panel profiling
σ1 receptor ligand identification
Cyclopropyl-pyrazole scaffold
σ1 binding assay and selectivity over σ2
Regioselective C4-arylation
Palladium-catalyzed coupling compatibility
Reaction condition robustness and cyclopropyl stability

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